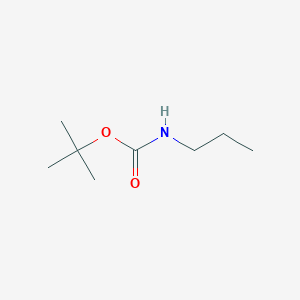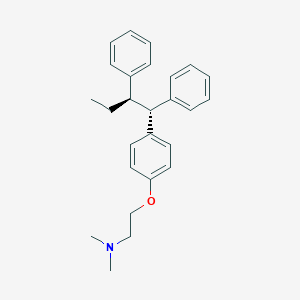
Dihydrotamoxifen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrotamoxifen (DHT) is a synthetic derivative of tamoxifen, which is an anti-estrogen drug used in the treatment of breast cancer. DHT has been extensively studied for its potential use in scientific research, particularly in the field of gene regulation.
Mecanismo De Acción
Dihydrotamoxifen acts as a SERM by binding to the estrogen receptor and modulating its activity. Dihydrotamoxifen can either activate or inhibit the estrogen receptor depending on the tissue type. In breast tissue, Dihydrotamoxifen acts as an antagonist, blocking the effects of estrogen. In bone tissue, Dihydrotamoxifen acts as an agonist, stimulating the estrogen receptor and promoting bone growth.
Efectos Bioquímicos Y Fisiológicos
Dihydrotamoxifen has been shown to have a number of biochemical and physiological effects. In breast cancer cells, Dihydrotamoxifen has been shown to inhibit the growth and proliferation of cancer cells. In bone tissue, Dihydrotamoxifen has been shown to promote bone growth and prevent osteoporosis. Dihydrotamoxifen has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dihydrotamoxifen in lab experiments is its high binding affinity for the estrogen receptor. This makes it a potent SERM and allows for precise regulation of gene expression. However, one limitation of using Dihydrotamoxifen is its cost, which may be prohibitive for some labs.
Direcciones Futuras
There are a number of future directions for research on Dihydrotamoxifen. One area of interest is its potential use in the treatment of neurodegenerative diseases. Dihydrotamoxifen has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of osteoporosis. Dihydrotamoxifen has been shown to promote bone growth and may be useful in the treatment of this disease. Finally, further research is needed to explore the potential of Dihydrotamoxifen as a therapeutic agent in the treatment of breast cancer.
Métodos De Síntesis
Dihydrotamoxifen can be synthesized by reducing tamoxifen with sodium borohydride in the presence of acetic acid. The reduction of tamoxifen results in the formation of Dihydrotamoxifen, which has a higher binding affinity for the estrogen receptor than tamoxifen. Dihydrotamoxifen is a stable compound and can be stored at room temperature.
Aplicaciones Científicas De Investigación
Dihydrotamoxifen has been used extensively in scientific research for its ability to regulate gene expression. Dihydrotamoxifen is a selective estrogen receptor modulator (SERM), which means that it can selectively activate or inhibit the estrogen receptor depending on the tissue type. Dihydrotamoxifen has been shown to have a higher binding affinity for the estrogen receptor than tamoxifen, making it a more potent SERM.
Propiedades
Número CAS |
109640-20-2 |
|---|---|
Nombre del producto |
Dihydrotamoxifen |
Fórmula molecular |
C26H31NO |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-[4-[(1R,2R)-1,2-diphenylbutyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H31NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18,25-26H,4,19-20H2,1-3H3/t25-,26+/m0/s1 |
Clave InChI |
YUFAHBUWIVNVNJ-IZZNHLLZSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
SMILES canónico |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
Otros números CAS |
109640-20-2 |
Sinónimos |
1-(4-(2-(dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane dihydrotamoxifen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



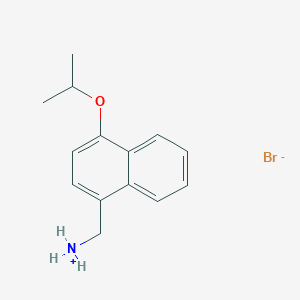
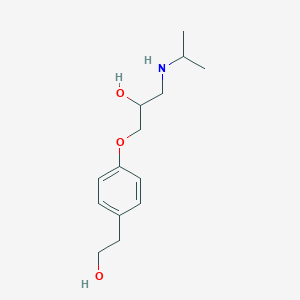
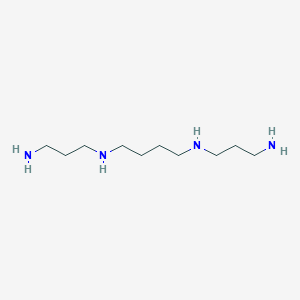
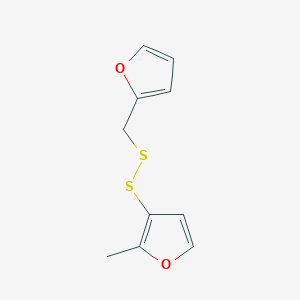
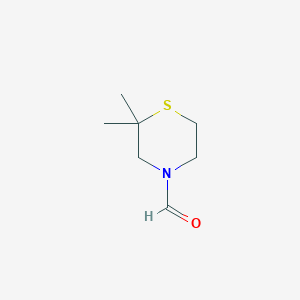
![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
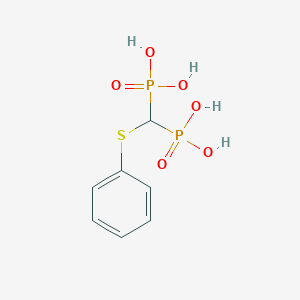
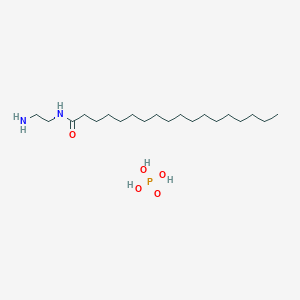
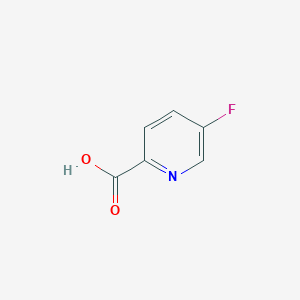
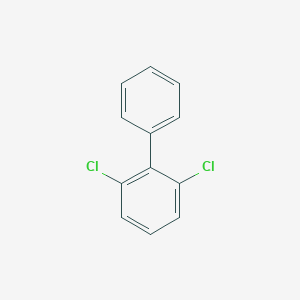
![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
